{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride
Description
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride is a bicyclic piperazine derivative characterized by a fused pyrrolo-piperazine scaffold, a methanol group at the 6-position, and two hydrochloride counterions. The compound’s octahydro configuration indicates full saturation of the bicyclic system, enhancing its conformational stability. The dihydrochloride salt form improves aqueous solubility, a critical feature for pharmaceutical formulations.
Properties
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-6-8-2-1-7-5-9-3-4-10(7)8;;/h7-9,11H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHTPOWKITBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C1CNCC2)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are often carried out under basic conditions and may require specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions may be used to convert carbonyl groups back to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Pharmaceutical Development
Octahydropyrrolo[1,2-a]piperazin-6-ylmethanol dihydrochloride has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar piperazine structures can modulate neurotransmitter systems, leading to applications in treating neurological disorders.
- Case Study : A study on piperazine derivatives demonstrated their efficacy in modulating serotonin receptors, which are critical in the treatment of depression and anxiety disorders. The compound's structural similarity suggests it may exhibit comparable pharmacological activity .
Antimicrobial Activity
Research has highlighted compounds related to Octahydropyrrolo[1,2-a]piperazin-6-ylmethanol dihydrochloride for their antimicrobial properties against resistant strains of bacteria and fungi.
- Data Table: Antimicrobial Efficacy
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Acinetobacter baumannii | 32 µg/mL |
| Octahydropyrrolo... | Pseudomonas aeruginosa | TBD |
This table illustrates the potential of Octahydropyrrolo[1,2-a]piperazin-6-ylmethanol dihydrochloride as a candidate for further development in antimicrobial therapies .
Cancer Research
The compound's structure has been explored for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis.
Mechanism of Action
The mechanism of action of {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a kinase inhibitor, modulating signaling pathways involved in cell growth and proliferation . It can also interact with microbial enzymes, inhibiting their activity and thus exhibiting antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in Microbial Systems
Compounds with pyrrolo-piperazine cores, such as (3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione (Compound 4) and pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , have been isolated from Streptomyces and Bacillus strains. Key differences include:
- Functional Groups : The microbial analogs feature 1,4-dione moieties , which are absent in the target compound. These dione groups are critical for antioxidant activity, as they participate in redox reactions and free radical scavenging .
- Substituents: The microbial analogs lack the methanol group and hydrochloride salts, which may limit their solubility compared to the target compound .
Table 1: Structural and Functional Comparison with Microbial Analogs
| Compound | Core Structure | Functional Groups | Biological Activity | Source |
|---|---|---|---|---|
| Target Compound | Octahydro-pyrrolopiperazine | Methanol, Dihydrochloride | Inferred pharmaceutical | Synthetic |
| (3R,8aS)-3-methyl-pyrrolopyrazine-1,4-dione | Octahydro-pyrrolopiperazine | 1,4-dione, Methyl | Antioxidant | Streptomyces spp. |
| Hexahydro-pyrrolopyrazine-1,4-dione | Hexahydro-pyrrolopiperazine | 1,4-dione | Antioxidant | Bacillus spp. |
Pharmaceutical Piperazine Derivatives
Piperazine-based compounds like Ofloxacin N-Oxide Hydrochloride (Imp. F(EP)) and 9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Imp. E(EP)) are used as reference standards in antibiotic synthesis. Key distinctions include:
- Complex Substituents: These compounds incorporate fluorinated benzoxazine or quinolone moieties, enabling DNA gyrase inhibition (antibiotic activity). The target compound’s simpler structure lacks these pharmacophores, suggesting divergent applications .
- Ionization State : Like the target compound, Ofloxacin N-Oxide Hydrochloride is a hydrochloride salt, enhancing solubility. However, its carboxylic acid and N-oxide groups introduce additional polarity and hydrogen-bonding capacity .
Table 2: Comparison with Pharmaceutical Piperazine Derivatives
Research Findings and Implications
- Antioxidant vs. Pharmaceutical Roles: Microbial analogs with dione groups exhibit antioxidant activity via redox cycling, while the target compound’s dihydrochloride salt and methanol group suggest utility in drug delivery or as a synthetic precursor .
- Solubility and Bioavailability : The dihydrochloride form of the target compound likely surpasses free-base analogs in aqueous solubility, a trait shared with Ofloxacin N-Oxide Hydrochloride but absent in microbial dione derivatives .
- Synthetic Flexibility : The absence of complex substituents (e.g., fluoro, benzoxazine) in the target compound may facilitate its use as a versatile intermediate for further functionalization.
Biological Activity
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride is a compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives which are known for various pharmacological effects, including analgesic, anticonvulsant, and antioxidant properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
- Common Name : this compound
- CAS Number : 2225146-75-6
- Molecular Formula : CHClNO
- Molecular Weight : 229.14 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of octahydropyrrolo compounds exhibit promising anticancer properties. For example, a study on pyrrole derivatives revealed significant cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma) cells. The mechanism of action appears to involve the induction of apoptosis and modulation of apoptotic pathways, as assessed by caspase activity assays .
Antioxidant Activity
The antioxidant capacity of octahydropyrrolo derivatives has also been investigated. In vitro assays demonstrated that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing that certain derivatives possess significant radical-scavenging abilities .
Neuroprotective Effects
Piperazine derivatives have been noted for their neuroprotective effects in various models. Specifically, compounds similar to this compound have shown potential in inhibiting acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease. This inhibition could enhance cholinergic neurotransmission and improve cognitive functions .
Study 1: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of several piperazine derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC values in the micromolar range against HepG-2 cells. The study utilized resazurin assays to determine cell viability and concluded that these compounds might serve as lead candidates for further development in cancer therapeutics .
Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, piperazine derivatives were administered to evaluate their protective effects against induced oxidative stress. The results showed a significant reduction in markers of neuronal damage and improved behavioral outcomes in treated groups compared to controls. This suggests that this compound may offer neuroprotective benefits through its antioxidant properties .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for purity assessment of {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride in pharmaceutical research?
- Methodology : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard techniques for purity evaluation. For instance, Muszalska et al. (2005) validated an HPLC method for structurally related piperazinyl derivatives, emphasizing mobile phase optimization (e.g., acetonitrile-phosphate buffer mixtures) and UV detection at 220–280 nm .
- Data Considerations : Include retention time reproducibility and peak area normalization to differentiate impurities like unreacted intermediates or stereoisomers.
Q. How can the anhydrous vs. hydrated forms of dihydrochloride salts impact experimental reproducibility?
- Methodology : Thermogravimetric analysis (TGA) and Karl Fischer titration are critical to quantify water content. Pharmacopeial guidelines (e.g., USP) mandate ≤1.0% water for anhydrous forms, as seen in piperazine dihydrochloride hydrate studies .
- Experimental Design : Store samples in desiccators with anhydrous calcium chloride and monitor hygroscopicity during kinetic studies .
Q. What synthetic routes are reported for bicyclic piperazine derivatives, and how do they apply to this compound?
- Methodology : Multi-step synthesis involving cyclization (e.g., intramolecular SN2 reactions) and subsequent salt formation with HCl. highlights fluorinated analogs requiring controlled temperatures (0–5°C during fluorination) and solvent selection (e.g., dichloromethane for acid sensitivity) .
- Critical Step : Purification via recrystallization from methanol/ethanol mixtures to achieve ≥98.5% purity, as per pharmacopeial standards .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 7S,8aS vs. 7R,8aR configurations) influence the biological activity of octahydropyrrolo-piperazine derivatives?
- Methodology : Chiral HPLC or capillary electrophoresis to resolve enantiomers. lists chiral standards (e.g., (R)- and (S)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride) for comparative bioactivity assays .
- Data Contradiction Analysis : Conflicting reports on enantiomer potency may arise from differences in receptor binding assays (e.g., µ-opioid vs. σ receptors). Validate using 3D conformational data from PubChem or crystallography .
Q. What strategies mitigate hydrolysis or degradation during long-term stability studies of dihydrochloride salts?
- Methodology : Accelerated stability testing (40°C/75% RH) with periodic HPLC monitoring. Muszalska (2004) demonstrated pH-dependent hydrolysis kinetics for piperazinyl propyl derivatives, where buffers (pH 4–6) reduced degradation .
- Contradictions : Some studies report higher stability in lyophilized forms vs. crystalline salts; reconcile using Arrhenius plots to extrapolate shelf-life .
Q. How can computational modeling (e.g., DFT or MD simulations) guide the design of analogs with improved solubility?
- Methodology : Calculate partition coefficients (LogP) and hydrogen-bonding capacity using software like Gaussian or Schrodinger Suite. ’s structural data (bicyclic ring strain, hydrochloride counterions) informs solvation energy predictions .
- Validation : Compare with experimental solubility profiles in PBS (pH 7.4) and simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
